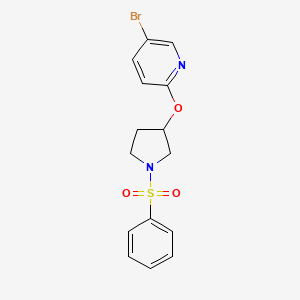![molecular formula C15H19N5O2S B2946476 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2380072-10-4](/img/structure/B2946476.png)
1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a member of the azetidine family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves its ability to bind to specific targets in cells. The compound has been found to interact with DNA and RNA, inhibiting their replication and transcription. It also targets specific enzymes involved in protein synthesis, leading to the inhibition of viral and bacterial growth.
Biochemical and Physiological Effects:
1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. The compound has been shown to have low toxicity and good bioavailability, making it a promising lead compound for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea in lab experiments include its diverse biological activities, low toxicity, and good bioavailability. However, the compound is difficult to synthesize and requires multiple steps, making it challenging to produce in large quantities. It also has limited solubility in water, which can pose challenges in certain experimental setups.
Future Directions
There are several future directions for research on 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea. One potential area of investigation is its use in combination therapy for cancer treatment. The compound has been shown to synergize with other anticancer drugs, potentially leading to improved treatment outcomes. Another area of research could be the development of prodrugs or analogs of the compound with improved solubility and pharmacokinetic properties. Additionally, the compound could be further studied for its potential applications in treating viral and bacterial infections.
Synthesis Methods
The synthesis of 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves a multi-step process. The starting materials are oxolane, thieno[3,2-d]pyrimidine-4-amine, and azetidine-3-carboxylic acid. The reaction proceeds through a series of condensation, cyclization, and deprotection steps to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been shown to have potential applications in medicinal chemistry. It has been studied for its anticancer, antiviral, and antibacterial activities. The compound has been found to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis. It has also shown promising results in treating bacterial infections by disrupting the bacterial cell membrane.
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-15(16-6-11-2-1-4-22-11)19-10-7-20(8-10)14-13-12(3-5-23-13)17-9-18-14/h3,5,9-11H,1-2,4,6-8H2,(H2,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTNAFWYBFFBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Oxolan-2-yl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

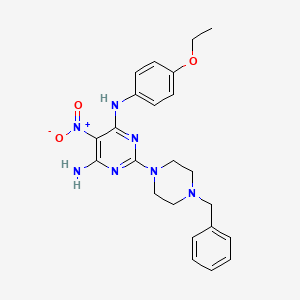
![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)

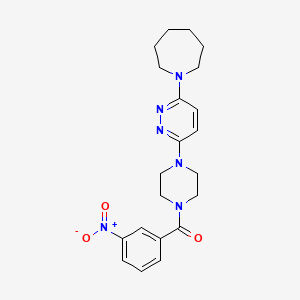

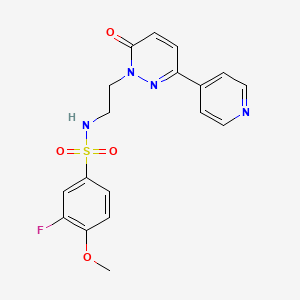
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)


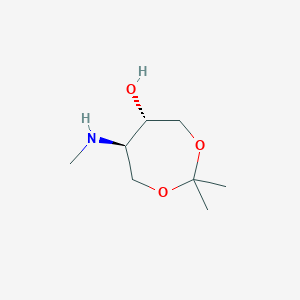
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
![N-(4-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)
